Isoquinoline-1,3(2H,4H)-dione as a TDP2-Selective Chemotype with Demonstrated Isoform Discrimination
The isoquinoline-1,3-dione scaffold (exemplified by hit compound 43) selectively inhibits TDP2 without measurable inhibition of the homologous phosphodiesterase TDP1 at the highest testing concentration. This selectivity profile is not observed with alternative cyclic imide scaffolds such as N-hydroxyphthalimide [1]. The SAR study identified analogues with low micromolar TDP2 inhibition and no TDP1 cross-reactivity, establishing this chemotype as a selective platform for targeting Top2 poison resistance [2].
| Evidence Dimension | Selectivity for TDP2 over homologous TDP1 |
|---|---|
| Target Compound Data | Isoquinoline-1,3-dione hit 43: TDP2 inhibition confirmed in recombinant and endogenous assays; TDP1 inhibition not detected at 111 μM |
| Comparator Or Baseline | Control compound HID 46 (structurally related isoquinoline-1,3-dione derivative lacking key substitution): inactive against both TDP2 and TDP1 in either recombinant or whole cell extract assays |
| Quantified Difference | Target scaffold 43 shows clear TDP2-specific inhibition; comparator HID 46 shows complete inactivity; no TDP1 inhibition observed for either compound at 111 μM |
| Conditions | Biochemical assays using recombinant TDP2 and TDP1 enzymes, plus endogenous TDP2 from whole cell extracts; dose-response tested at 1.4, 4.1, 12.3, 37, and 111 μM |
Why This Matters
This isoform selectivity distinguishes the isoquinoline-1,3-dione scaffold from promiscuous metal chelators and provides a validated starting point for developing TDP2 inhibitors without TDP1-related off-target effects.
- [1] Kankanala J, Ribeiro CJA, Kiselev E, et al. Isoquinoline-1,3-diones as Selective Inhibitors of Tyrosyl DNA Phosphodiesterase II (TDP2). J Med Chem. 2016;59(6):2734-2746. View Source
- [2] Kankanala J, Ribeiro CJA, Kiselev E, et al. Figure 3: SAR and selective TDP2 inhibition of the isoquinolinedione chemotype. J Med Chem. 2016;59(6):2734-2746. View Source
